Bis-sulfone-PEG4-Acid
Description
Bis-sulfone-PEG4-Acid is a bifunctional compound featuring two sulfonyl (-SO₂-) groups linked via a polyethylene glycol (PEG) spacer with four ethylene oxide units. The sulfone groups enhance water solubility, chemical stability, and biocompatibility, while the PEG4 chain provides flexibility and reduces steric hindrance in conjugation reactions . This compound is widely utilized in bioconjugation, particularly for thiol-selective coupling in drug delivery systems, bioimaging probes, and antibody-drug conjugates (ADCs) . Its molecular formula is C22H42O14S (as per "Sulfone-Bis-PEG4-Acid" in ), with a CAS number of 2055024-37-6 .
Properties
Molecular Formula |
C36H45NO12S2 |
|---|---|
Molecular Weight |
747.9 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[[4-[3-(4-methylphenyl)sulfonyl-2-[(4-methylphenyl)sulfonylmethyl]propanoyl]benzoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C36H45NO12S2/c1-27-3-11-32(12-4-27)50(42,43)25-31(26-51(44,45)33-13-5-28(2)6-14-33)35(40)29-7-9-30(10-8-29)36(41)37-16-18-47-20-22-49-24-23-48-21-19-46-17-15-34(38)39/h3-14,31H,15-26H2,1-2H3,(H,37,41)(H,38,39) |
InChI Key |
PDXZXCYPCHVEJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(CS(=O)(=O)C2=CC=C(C=C2)C)C(=O)C3=CC=C(C=C3)C(=O)NCCOCCOCCOCCOCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis-sulfone-PEG4-Acid involves the reaction of a bis-sulfone compound with a PEG chain. The bis-sulfone group is a highly reactive bis-alkylation reagent that can react with two cysteine thiols derived from the reduction of disulfide bridges in proteins or antibodies . The reaction conditions typically involve the use of reducing agents to release the cysteine thiols, followed by the formation of a three-carbon bridge through bis-alkylation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is often produced in reagent grade for research purposes .
Chemical Reactions Analysis
Types of Reactions
Bis-sulfone-PEG4-Acid undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfone group can be conjugated with thiol groups of proteins.
Amide Bond Formation: The terminal acid reacts with primary amines in the presence of activators such as EDC or HATU to form stable amide bonds.
Common Reagents and Conditions
Reducing Agents: Used to release cysteine thiols from disulfide bridges.
Major Products
The major products formed from these reactions include conjugated proteins or antibodies with improved solubility, stability, and biocompatibility .
Scientific Research Applications
Chemistry
Bis-sulfone-PEG4-Acid serves as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). These molecules are designed to target and degrade specific proteins within cells, facilitating the study of protein function and the development of new therapeutic strategies.
Biology
In biological research, this compound is employed for site-specific labeling of biomolecules such as proteins and nucleic acids. This capability enables researchers to study molecular interactions and cellular processes with high precision.
Medicine
In the medical field, this compound is integral to developing targeted drug delivery systems. By conjugating therapeutic agents to this compound, researchers can achieve targeted delivery to specific cells or tissues, thereby minimizing side effects and improving therapeutic efficacy.
Industry
The compound finds applications in industrial settings for the production of advanced materials and nanotechnology. Its ability to form stable conjugates is valuable for creating functionalized surfaces and nanostructures.
Ephrin-A5 and EphA2 Signaling
A study demonstrated that this compound could create nanocalipers presenting ephrin-A5 at varying nanoscale distances in human glioblastoma cells. This spatial arrangement significantly influenced the transcriptional response of EphA2 receptors, enhancing receptor activation and downstream signaling pathways.
Antibody Drug Conjugates (ADCs)
Research has explored the use of this compound in ADCs, enabling precise conjugation to antibody Fab fragments. This approach enhances the stability and efficacy of ADCs by ensuring site-specific attachment, which improves therapeutic outcomes against various cancers.
Bioconjugation Studies
Various studies have highlighted the effectiveness of this compound in bioconjugation applications. It has shown superior performance compared to other PEG linkers in maintaining functional integrity post-conjugation.
Mechanism of Action
The mechanism of action of Bis-sulfone-PEG4-Acid involves its ability to form stable conjugates with proteins or antibodies. The bis-sulfone group reacts with thiol groups of proteins, forming a three-carbon bridge that maintains the tertiary structure of the protein . The terminal acid group can form stable amide bonds with primary amines, facilitating the attachment of various functional groups or therapeutic agents . This site-specific conjugation ensures the stability and homogeneity of the final product .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, functional, and application-based differences between Bis-sulfone-PEG4-Acid and related compounds:
Key Distinctions
Functional Groups and Reactivity
- This compound : Sulfonyl groups enable selective reactions with thiols (-SH) under mild conditions, making it ideal for stabilizing disulfide bonds in antibody-drug conjugates .
- Bis-peg4-sulfonic acid : Sulfonic acid groups (-SO₃H) provide strong acidity and hydrophilicity, suited for ion-exchange resins or acidic catalysis .
- Methyltetrazine-PEG4-Acid : Tetrazine groups facilitate inverse electron-demand Diels-Alder (IEDDA) reactions with trans-cyclooctenes (TCOs), enabling rapid bioorthogonal labeling .
Solubility and Stability
- This compound exhibits moderate solubility in water and organic solvents (e.g., DMSO, DMF), whereas sulfonic acid derivatives (e.g., Bis-peg4-sulfonic acid) are highly water-soluble due to their ionic nature .
- Sulfone-based compounds generally show superior chemical stability compared to tetrazine derivatives, which may degrade under light or prolonged storage .
Applications
- This compound : Used in ADC development (e.g., linking cytotoxic payloads to antibodies via cysteine residues) .
- Bis-sulfone-PEG4-DBCO : Employed in strain-promoted azide-alkyne cycloaddition (SPAAC) for copper-free click chemistry .
- Propargyl-PEG4-CH2CO2H : Optimized for copper-catalyzed azide-alkyne cycloaddition (CuAAC) in peptide synthesis .
Safety and Handling
- Sulfonic acids (e.g., 4-hydroxybenzenesulfonic acid in ) are classified as corrosive (UN 2586, Hazard Class 8), requiring stringent handling . Sulfones, while less hazardous, still necessitate standard laboratory precautions .
Research Findings and Data
- Purity and Storage : this compound derivatives typically exhibit >90% purity (HPLC) and require storage at -20°C to prevent hydrolysis of sulfone groups .
- Performance Metrics : In comparative studies, sulfone-PEG4 linkers demonstrated 20–30% higher conjugation efficiency with thiol-containing biomolecules than maleimide-based counterparts, attributed to the stability of sulfone-thiol adducts .
Biological Activity
Bis-sulfone-PEG4-Acid is a synthetic compound that plays a crucial role in bioconjugation and drug delivery due to its unique chemical structure and properties. This article explores its biological activity, synthesis, applications, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound consists of a bis-sulfone group linked to a polyethylene glycol (PEG) chain containing four ethylene glycol units. The sulfone functional group allows for conjugation with thiol groups on proteins, while the PEG moiety enhances solubility and stability in aqueous environments. The terminal carboxylic acid can react with primary amines, facilitating the formation of stable amide bonds in the presence of activators like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HATU (O-(7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) .
The biological activity of this compound is primarily attributed to its ability to form stable conjugates with proteins. This interaction is essential for maintaining the structural integrity of proteins while enhancing their solubility and stability. The mechanism involves the formation of a three-carbon bridge between the bis-sulfone group and thiol groups on proteins, preserving their tertiary structure during bioconjugation processes .
Applications in Research and Medicine
This compound is extensively used in various fields, including:
- Bioconjugation : It facilitates site-specific conjugation of drugs to antibodies or proteins, improving therapeutic efficacy.
- Drug Delivery Systems : Its enhanced solubility and stability make it an ideal candidate for formulating drug delivery systems that require precise interactions between drugs and their targets.
- Antibody-Drug Conjugates (ADCs) : The compound is utilized in developing ADCs that exhibit superior homogeneity, solubility, and biocompatibility compared to traditional linkers .
1. Antibody-Drug Conjugate Development
A notable example of this compound's application is in the development of OBI-999, an ADC targeting specific cancer cells. This drug candidate demonstrated excellent homogeneity with a drug-to-antibody ratio (DAR) exceeding 95%, significantly improving therapeutic outcomes compared to conventional ADCs that utilize maleimide linkers .
2. Site-Specific PEGylation
Research has shown that this compound can be employed for site-specific PEGylation of proteins across native disulfide bonds. This method enhances the stability and solubility of therapeutic proteins while retaining their biological activity post-modification .
Research Findings
Recent studies have highlighted the effectiveness of this compound in forming stable conjugates:
Q & A
Basic Research Questions
Q. What are the standard methodologies for synthesizing Bis-sulfone-PEG4-Acid, and how are these protocols validated?
- Methodological Answer : Synthesis typically involves stepwise sulfonation and PEGylation under controlled pH and temperature. Validate protocols using analytical techniques like 1H/13C NMR (to confirm structural integrity) and mass spectrometry (for molecular weight verification). Ensure reproducibility by adhering to stoichiometric ratios and reaction timelines documented in peer-reviewed synthetic procedures . Purity should be assessed via HPLC with UV detection at 254 nm, referencing retention times against known standards .
Q. How is this compound utilized in bioconjugation experiments, and what metrics define successful crosslinking?
- Methodological Answer : The compound’s sulfone groups enable thiol-reactive crosslinking. Optimize reaction conditions (e.g., pH 7.4 buffer, 25°C) to preserve protein functionality. Quantify conjugation efficiency using SDS-PAGE (to visualize shifts in molecular weight) and UV-Vis spectroscopy (to measure unreacted thiols via Ellman’s assay). Successful crosslinking is defined by ≥90% conversion, validated through comparative kinetic studies .
Q. What are the common impurities in this compound, and how are they identified during characterization?
- Methodological Answer : Residual solvents (e.g., DMF) and unreacted PEG intermediates are common impurities. Use gas chromatography (GC) for solvent detection and FT-IR to identify uncapped hydroxyl groups. Quantify impurities against calibration curves, ensuring they comply with thresholds (<0.1% w/w) per ICH guidelines .
Advanced Research Questions
Q. How can researchers address low yield or inconsistent reactivity in this compound synthesis?
- Methodological Answer : Low yield often stems from incomplete sulfonation or PEG hydrolysis. Troubleshoot by:
- Varying reaction temperatures (e.g., 0–4°C to suppress side reactions).
- Introducing anhydrous conditions or molecular sieves to mitigate hydrolysis.
- Validating intermediate stability via TLC at each synthetic step .
- Compare batch data statistically (e.g., ANOVA) to isolate variables .
Q. What experimental strategies ensure this compound stability under diverse biochemical conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Expose the compound to pH gradients (3–9), temperatures (4–37°C), and redox environments.
- Monitor degradation via LC-MS and quantify half-life using first-order kinetics.
- Stabilizers like trehalose (5% w/v) can mitigate hydrolysis in aqueous buffers .
Q. How should researchers resolve contradictions in crosslinking efficiency data between in vitro and in vivo models?
- Methodological Answer : Discrepancies may arise from thiol availability or steric hindrance.
- Perform surface plasmon resonance (SPR) to measure binding kinetics in simulated physiological conditions.
- Use confocal microscopy with fluorophore-tagged this compound to visualize spatial accessibility in live cells.
- Apply multivariate regression to correlate in vitro/in vivo data, adjusting for confounding factors like glutathione levels .
Q. What are the best practices for validating the reproducibility of this compound in multi-lab studies?
- Methodological Answer : Standardize protocols using ISO/IEC 17025 guidelines:
- Distribute pre-qualified reagent batches with certificates of analysis (CoA).
- Require participating labs to report control experiments (e.g., crosslinking a standard protein like BSA).
- Use inter-laboratory Z-scores to statistically identify outliers and refine methodologies .
Q. How can computational modeling enhance experimental design for this compound applications?
- Methodological Answer : Employ molecular dynamics (MD) simulations to predict sulfone-thiol binding affinities and steric effects.
- Parameterize models using experimental NMR and crystallography data.
- Validate predictions with isothermal titration calorimetry (ITC) to measure thermodynamic binding constants.
- Integrate results into reaction optimization workflows to reduce empirical trial-and-error .
Data Analysis and Presentation Guidelines
- Statistical Validation : Use Grubbs’ test to identify outliers in triplicate experiments. Report uncertainties as ±SD for n ≥ 3 .
- Visualization : Present dose-response curves for crosslinking efficiency using non-linear regression (e.g., GraphPad Prism). Include raw data tables in supplementary materials .
- Ethical Reporting : Disclose any deviations from protocols and their impact on conclusions, per CONSORT guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
